molecular formula C9H10N4O2S B13541791 3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13541791
M. Wt: 238.27 g/mol
InChI Key: CVNZMRFPFBQTGN-UHFFFAOYSA-N
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Description

3-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a heterocyclic compound that features a benzotriazole moiety linked to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:

    Formation of Benzotriazole Derivative: The synthesis begins with the preparation of a benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 1H-1,2,3-benzotriazole.

    Amination: The benzotriazole derivative is then subjected to amination to introduce the amino group at the 4-position. This can be done using ammonium chloride and a suitable catalyst.

    Thietane Ring Formation: The final step involves the formation of the thietane ring. This can be achieved by reacting the aminobenzotriazole with a suitable thietane precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives.

    Substitution: The amino group on the benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietane derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

3-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to DNA replication and repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative without the thietane ring.

    4-Amino-1H-1,2,3-benzotriazole: Similar structure but lacks the thietane moiety.

    Thietane-1,1-dione: A thietane derivative without the benzotriazole ring.

Uniqueness

3-(4-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to the combination of the benzotriazole and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)benzotriazol-4-amine

InChI

InChI=1S/C9H10N4O2S/c10-7-2-1-3-8-9(7)11-12-13(8)6-4-16(14,15)5-6/h1-3,6H,4-5,10H2

InChI Key

CVNZMRFPFBQTGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=CC=CC(=C3N=N2)N

Origin of Product

United States

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